Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)-
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Overview
Description
Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is a chemical compound that features a propenone backbone substituted with a 4-bromophenyl group and a 2-pyridylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- typically involves the reaction of 4-bromobenzaldehyde with 2-pyridylthiol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-bromophenyl)-2-(2-pyridylthio)acetamide
- 2-(4-Bromophenyl)-6,6-dimethyl-1-(4-(5-(trifluoromethyl)(2-pyridylthio))phenyl)-5,6,7-trihydroindol-4-one
Uniqueness
Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is unique due to its specific substitution pattern and the presence of both bromophenyl and pyridylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H10BrNOS |
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Molecular Weight |
320.21 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-pyridin-2-ylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C14H10BrNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-10H/b10-8+ |
InChI Key |
SAYIQTCKHKPWJV-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)S/C=C/C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)SC=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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